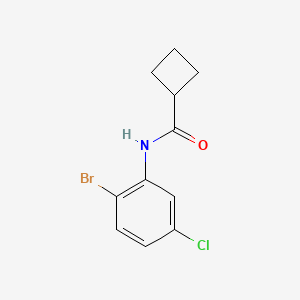
N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide: is a chemical compound characterized by its bromine and chlorine atoms on the phenyl ring and a cyclobutanecarboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Bromination and Chlorination: Starting with a phenyl compound, bromination and chlorination reactions can introduce the respective halogens at the desired positions on the aromatic ring.
Cyclobutanecarboxamide Formation: The cyclobutanecarboxamide group can be introduced through a cyclization reaction involving a suitable precursor.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves:
Halogenation Reactions: Large-scale halogenation reactions are carried out under controlled conditions to ensure the selective introduction of bromine and chlorine atoms.
Cyclization Reactions: Cyclization reactions are performed to form the cyclobutanecarboxamide group, often using catalysts to improve efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution Reactions: Substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Derivatives with carboxylic acid, ketone, or aldehyde groups.
Reduction Products: Derivatives with reduced halogen atoms or additional hydrogen atoms.
Substitution Products: Compounds with different functional groups replacing the halogens.
Chemistry:
Synthetic Intermediate: The compound is used as a synthetic intermediate in the preparation of more complex molecules.
Catalyst: It can act as a catalyst or ligand in various chemical reactions.
Biology:
Biological Studies: The compound is used in biological studies to understand the effects of halogenated aromatic compounds on biological systems.
Medicine:
Drug Development: It is explored for potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry:
Material Science: The compound is used in material science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.
Pathways Involved: It may modulate various biochemical pathways, leading to its biological effects.
Comparaison Avec Des Composés Similaires
N-(2-Bromo-4-chlorophenyl)cyclobutanecarboxamide
N-(2-Bromo-6-chlorophenyl)cyclobutanecarboxamide
N-(2-Bromo-3-chlorophenyl)cyclobutanecarboxamide
This comprehensive overview provides a detailed understanding of N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-(2-bromo-5-chlorophenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-9-5-4-8(13)6-10(9)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQRUKIEYAGLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C=CC(=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














